molecular formula C11H21NO B11907346 3-Butyl-1-methylazepan-2-one CAS No. 62353-49-5

3-Butyl-1-methylazepan-2-one

Cat. No.: B11907346
CAS No.: 62353-49-5
M. Wt: 183.29 g/mol
InChI Key: MTHMSSCZXBUNAF-UHFFFAOYSA-N
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Description

3-Butyl-1-methylazepan-2-one: is a chemical compound with the molecular formula C10H19NO It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ring Expansion Method: One common method for synthesizing 3-Butyl-1-methylazepan-2-one involves the ring expansion of a suitable precursor. For example, a cyclohexanone derivative can be reacted with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2).

    Hydroxyalkyl Azide Mediated Ring-Expansion: Another method involves the use of hydroxyalkyl azides to mediate the ring-expansion reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Butyl-1-methylazepan-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azepane ring are replaced with other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Corresponding amines

    Substitution: Substituted azepane derivatives

Scientific Research Applications

Chemistry: 3-Butyl-1-methylazepan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be investigated for its effects on specific biological targets and pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may include the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Butyl-1-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its biological and chemical activities.

Comparison with Similar Compounds

    1-Methylazepan-2-one: A structurally related compound with similar chemical properties.

    3-Methylazepan-2-one: Another azepane derivative with comparable reactivity.

    5-Butylazepan-2-one: A compound with a similar azepane ring structure but different substituents.

Uniqueness: 3-Butyl-1-methylazepan-2-one is unique due to its specific substitution pattern on the azepane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62353-49-5

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-butyl-1-methylazepan-2-one

InChI

InChI=1S/C11H21NO/c1-3-4-7-10-8-5-6-9-12(2)11(10)13/h10H,3-9H2,1-2H3

InChI Key

MTHMSSCZXBUNAF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCN(C1=O)C

Origin of Product

United States

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